Phosphonic acid, (hydroxy(3-nitrophenyl)methyl)-, diethyl ester
Overview
Description
Phosphonic acid, (hydroxy(3-nitrophenyl)methyl)-, diethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid group bonded to a hydroxy(3-nitrophenyl)methyl group and two ethyl ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phosphonic acid, (hydroxy(3-nitrophenyl)methyl)-, diethyl ester can be achieved through several methods. One common approach involves the Michaelis–Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate ester . Another method is the Kabachnik–Fields reaction, which involves the condensation of an amine, an aldehyde, and a phosphite . Additionally, the Pudovik reaction, Abramov reaction, and Moedritzer-Irani reaction are also employed for the synthesis of phosphonic acid derivatives .
Industrial Production Methods: Industrial production of phosphonic acid derivatives often involves the use of catalysts, microwaves, or ultrasounds to improve yields and minimize reaction times . The choice of method depends on the desired scale of production and the specific properties of the compound being synthesized.
Chemical Reactions Analysis
Types of Reactions: Phosphonic acid, (hydroxy(3-nitrophenyl)methyl)-, diethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the nitro group and the phosphonic acid moiety.
Common Reagents and Conditions: Common reagents used in the reactions of phosphonic acid derivatives include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles such as amines or alcohols .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitro group can lead to the formation of nitroso or amino derivatives, while reduction can yield hydroxylamine or amine products .
Scientific Research Applications
Phosphonic acid, (hydroxy(3-nitrophenyl)methyl)-, diethyl ester has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In medicine, it is being investigated for its potential use as a drug or pro-drug . Additionally, in industry, it is employed as a corrosion inhibitor and in the design of supramolecular or hybrid materials .
Mechanism of Action
The mechanism of action of phosphonic acid, (hydroxy(3-nitrophenyl)methyl)-, diethyl ester involves its interaction with molecular targets and pathways. The phosphonic acid group can form strong bonds with metal ions, making it effective as a corrosion inhibitor . In biological systems, it can inhibit enzymes by mimicking the natural substrates or intermediates . The nitro group can also participate in redox reactions, contributing to the compound’s bioactivity .
Comparison with Similar Compounds
Phosphonic acid, (hydroxy(3-nitrophenyl)methyl)-, diethyl ester can be compared with other similar compounds such as aminophosphonic acids and organometallic phosphonic acids . These compounds share the phosphonic acid functional group but differ in their substituents and overall structure. The presence of the hydroxy(3-nitrophenyl)methyl group in this compound imparts unique properties, such as enhanced bioactivity and specific reactivity patterns .
List of Similar Compounds:- Aminophosphonic acids
- Organometallic phosphonic acids
- Phosphonopeptides
- Phosphonodiamides
Properties
IUPAC Name |
diethoxyphosphoryl-(3-nitrophenyl)methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16NO6P/c1-3-17-19(16,18-4-2)11(13)9-6-5-7-10(8-9)12(14)15/h5-8,11,13H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHANJBMOMOBPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C1=CC(=CC=C1)[N+](=O)[O-])O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16NO6P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501036289 | |
Record name | Diethyl P-[hydroxy(3-nitrophenyl)methyl]phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501036289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
39.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24809107 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
50652-91-0 | |
Record name | Diethyl P-[hydroxy(3-nitrophenyl)methyl]phosphonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50652-91-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Toluenephosphonic acid, alpha-hydroxy-3-nitro-, diethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050652910 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphonic acid, diethyl ester | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43451 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl P-[hydroxy(3-nitrophenyl)methyl]phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501036289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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